molecular formula C13H10BrClFNO B2444292 4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol CAS No. 1232776-49-6

4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol

Cat. No.: B2444292
CAS No.: 1232776-49-6
M. Wt: 330.58
InChI Key: DLPINVJCAQOVJO-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol”, also known as BMFP, is a chemical compound with a variety of properties. It has a molecular formula of C13H10BrClFNO and a molecular weight of 330.58 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom (Br), a chlorine atom (Cl), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 330.58 .

Scientific Research Applications

Coordination Chemistry

  • Synthesis of Metal Complexes : This compound is used in synthesizing copper(II) and oxido-vanadium(IV) complexes with distorted square pyramidal and octahedral geometries, respectively. These complexes are characterized by elemental analyses, FT-IR, UV-Vis, TGA, and X-ray diffraction, providing insights into their structural and thermal properties (Takjoo et al., 2013).

  • Crystal Structure Analysis : The compound is instrumental in studying the crystal structures of metal complexes, like copper and oxido-vanadium(V), offering valuable information on their bonding and geometrical configurations. Such studies utilize techniques like X-ray diffraction and DFT calculations (Sheikhshoaie et al., 2015).

Materials Science

  • Synthesis of Functional Materials : It serves as a precursor in synthesizing various functional materials, including fluorinated 1,5-benzothiazepines and pyrazolines, which have potential applications in different scientific domains (Jagadhani et al., 2015).

  • Fabrication of Chelate Polymers : This compound is used in synthesizing chelate polymers with unique thermal, optical, electrochemical, and morphological properties, indicating its potential in advanced material science applications (Kaya & Aydın, 2011).

Biochemistry

  • DNA Interaction Studies : Research involving 4-aminophenol derivatives, including this compound, indicates their potential in broad-spectrum antimicrobial and antidiabetic activities. Additionally, DNA interaction studies with these compounds highlight their potential as anticancer agents (Rafique et al., 2022).

  • Urease Inhibitory Activity : Studies have shown that derivatives of this compound exhibit considerable urease inhibitory activity, making them potential candidates for medicinal and agricultural applications (Zulfiqar et al., 2020).

Properties

IUPAC Name

4-bromo-2-[(2-chloro-5-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPINVJCAQOVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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